molecular formula C11H13F3N2 B12070681 N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B12070681
M. Wt: 230.23 g/mol
InChI Key: WNRRVDOZOPPYMK-UHFFFAOYSA-N
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Description

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine: is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a benzene ring with two amine groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig coupling reaction, where 1,4-dibromo-2,5-bis(trifluoromethyl)benzene is reacted with cyclopropylmethylamine in the presence of a palladium catalyst and a phosphine ligand . The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both cyclopropylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

1-N-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,16H,1-2,6,15H2

InChI Key

WNRRVDOZOPPYMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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